

Spectroscopic Properties of N-Acetyl-DLpenicillamine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	N-Acetyl-DL-penicillamine	
Cat. No.:	B1265417	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-penicillamine (NAP), a derivative of the amino acid penicillamine, is a compound of significant interest in pharmaceutical and biochemical research. Its structure, featuring a thiol group, a carboxylic acid, and an N-acetyl moiety, confers upon it notable chelating properties and makes it a crucial control molecule in studies involving its S-nitroso derivative, S-nitroso-**N-acetyl-DL-penicillamine** (SNAP), a potent nitric oxide donor.[1][2] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quantification in various matrices. This guide provides a comprehensive overview of the spectroscopic properties of **N-Acetyl-DL-penicillamine**, including data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). Detailed experimental protocols and visualizations of analytical workflows are also presented to aid researchers in their laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **N-Acetyl-DL-penicillamine** by providing detailed information about the chemical environment of its constituent atoms.

¹H NMR Spectroscopy



The proton NMR spectrum of **N-Acetyl-DL-penicillamine** exhibits characteristic signals corresponding to the different types of protons in the molecule. While experimental data in common deuterated solvents is not readily available in public databases, a predicted ¹H NMR spectrum in deuterium oxide (D₂O) provides insight into the expected chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-Acetyl-DL-penicillamine in D₂O

Chemical Shift (δ) ppm	Multiplicity	Tentative Assignment
4.45	S	α-СН
2.12	S	-COCH₃
1.55	S	gem-di-CH₃
1.43	S	gem-di-CH₃

Note: The absence of coupling is predicted. The broad singlet for the -SH and -NH protons is typically not observed in D₂O due to proton exchange with the solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in **N-Acetyl-DL-penicillamine** gives rise to a distinct signal in the ¹³C NMR spectrum. While a full experimental spectrum with assignments is not readily available, the expected chemical shift ranges for the carbon environments can be predicted based on typical values for similar functional groups.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for N-Acetyl-DL-penicillamine



Carbon Atom	Predicted Chemical Shift (δ) ppm	
Carbonyl (-COOH)	170 - 185	
Amide Carbonyl (-NHCOCH₃)	168 - 175	
α-Carbon (-CH)	50 - 65	
Quaternary Carbon (-C(CH ₃) ₂)	40 - 55	
Acetyl Methyl (-COCH₃)	20 - 30	
gem-di-Methyl (-C(CH ₃) ₂)	20 - 35	

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in **N-Acetyl-DL-penicillamine**. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Table 3: Characteristic FT-IR Absorption Bands for N-Acetyl-DL-penicillamine

Wavenumber (cm ^{−1})	Vibrational Mode	Functional Group
3400 - 3200 (broad)	O-H stretch	Carboxylic acid
~3270	N-H stretch	Amide
2980 - 2850	C-H stretch	Aliphatic
~2550 (weak)	S-H stretch	Thiol
~1710	C=O stretch	Carboxylic acid
~1640	C=O stretch (Amide I)	Amide
~1540	N-H bend (Amide II)	Amide
1470 - 1370	C-H bend	Aliphatic
1300 - 1200	C-O stretch	Carboxylic acid



Note: The exact positions of the peaks can vary depending on the sample preparation method (e.g., KBr pellet, thin film) and the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For **N-Acetyl-DL-penicillamine** (molar mass: 191.25 g/mol), electrospray ionization (ESI) is a common method for generating gas-phase ions.

Table 4: MS/MS Fragmentation Data for N-Acetyl-DL-penicillamine[3]

Precursor Ion (m/z)	Mode	Major Fragment Ions (m/z)	Tentative Fragment Assignment
192.0689 [M+H]+	Positive	174, 146, 150	[M+H-H ₂ O] ⁺ , [M+H- H ₂ O-CO] ⁺ , [M+H- CH ₃ CO] ⁺
190.0543 [M-H] ⁻	Negative	112, 115.9, 74.9	[M-H-CH₃COOH- H₂O] ⁻ , [M-H- CH₃COOH] ⁻ , [C₃H₅S] ⁻

Experimental Protocols NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

- Sample Preparation:
 - Weigh approximately 5-10 mg of N-Acetyl-DL-penicillamine for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).



- Gently swirl or vortex the vial to ensure complete dissolution of the sample.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard pulse program.
 - For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

FT-IR Spectroscopy

Protocol for Solid Sample Analysis using KBr Pellet Method:

- Sample Preparation:
 - Grind 1-2 mg of N-Acetyl-DL-penicillamine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a small amount of the mixture into a pellet-forming die.



Pellet Formation:

 Assemble the die and press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

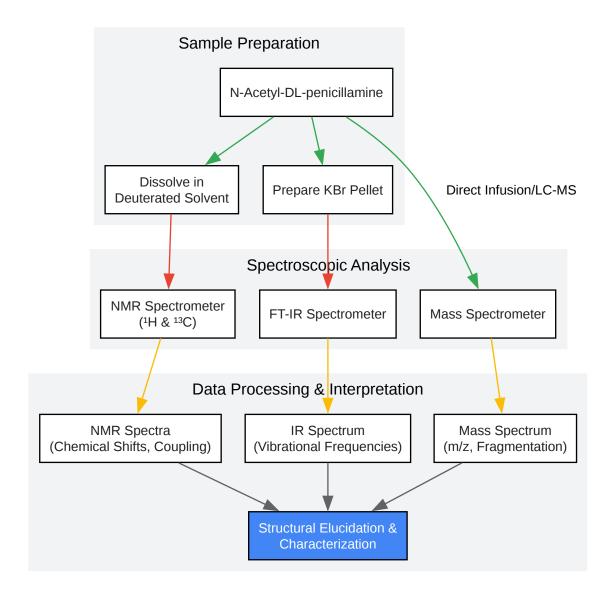
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of **N-Acetyl-DL-penicillamine**.





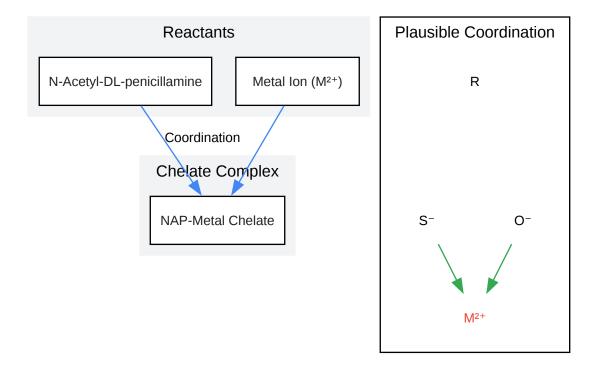
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Spectroscopic Analysis Workflow

Metal Chelation Mechanism

N-Acetyl-DL-penicillamine acts as a chelating agent, particularly for heavy metals, through the coordinating action of its thiol and carboxylate groups. The following diagram illustrates a plausible chelation mechanism with a divalent metal ion (M²⁺).





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